
3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H22ClN3O3S and its molecular weight is 431.94. The purity is usually 95%.
BenchChem offers high-quality 3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Heterocyclic Synthesis : The compound 3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4λ6,1,2-benzothiadiazine-4,4(1H)-dione is associated with the synthesis and reactivity of heterocyclic compounds. For example, thiazolidine-2,4-diones have been utilized as key intermediates in the synthesis of various heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidine derivatives, demonstrating their versatility in chemical reactions and potential in creating bioactive molecules (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Similarly, 1,4-benzothiazin-2,3-diones have been used to synthesize a variety of compounds, including azetidinones and thiazolidinones, further showcasing the chemical flexibility and potential applications of these heterocyclic frameworks in drug discovery and material science (Hogale & Uthale, 1990).
Biological Activities
Antimicrobial Properties : Research has highlighted the antimicrobial potential of derivatives related to the 1,2,4-benzothiadiazine backbone. For instance, a series of compounds synthesized from thiazolidine-2,4-diones have shown in vitro antimicrobial activities against various pathogens, indicating their potential as leads for developing new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Another study on novel pyrazole, isoxazole, and benzothiazepine derivatives revealed their antimicrobial and anti-inflammatory activities, suggesting the therapeutic potential of benzothiadiazine-related compounds in treating infections and inflammation (Kendre, Landge, & Bhusare, 2015).
Mechanistic Insights and Applications
Molecular Interactions and Synthesis Routes : The reactivity of 1,2,4-benzothiadiazine derivatives towards various nucleophiles and electrophiles has been extensively studied, providing insights into their mechanistic pathways and potential applications in synthesizing complex molecules. For instance, reactions involving thiourea, guanidine, and cyanoguanidine have led to the formation of pyrimidine derivatives, which are of interest in pharmaceutical chemistry due to their biological activities (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Additionally, the synthesis of 4-(N-arylidene acetylhydrazido)-1,4-benzothiazin-2,3-diones and their subsequent conversion into azetidinones and thiazolidinones highlight the synthetic utility of these compounds in generating a diverse array of heterocycles with potential biological activities (Hogale & Uthale, 1990).
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-[(3-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARUZVXCDPKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-azepanylcarbonyl)-1-(3-chlorobenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

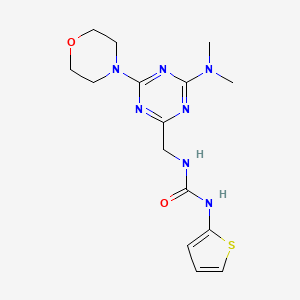
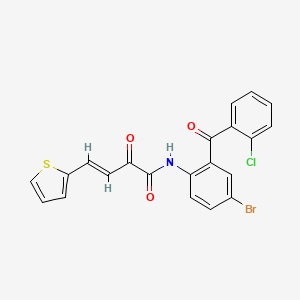
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2437328.png)
![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)

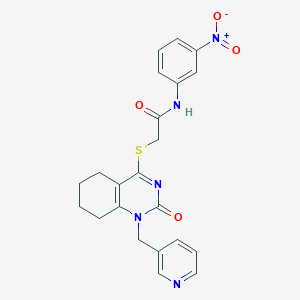
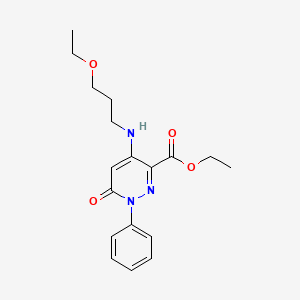
![2-(allylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2437337.png)
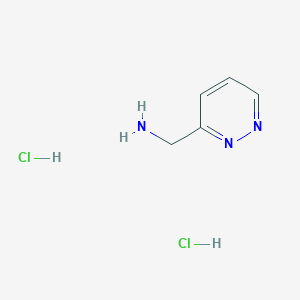
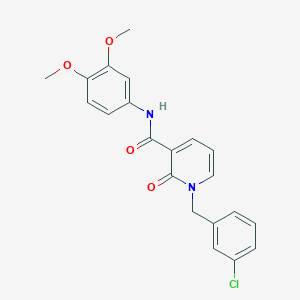
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2437343.png)

![4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid](/img/structure/B2437348.png)
